N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]propanamide
Description
Properties
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-3-15(18)16-9-8-12-6-7-14-13(11-12)5-4-10-17(14)2/h6-7,11H,3-5,8-10H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEGLQDFLAWPSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCC1=CC2=C(C=C1)N(CCC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Propanoyl Chloride-Mediated Acylation
Procedure :
The ethylamine precursor is dissolved in an anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) and treated with propanoyl chloride in the presence of a base such as triethylamine (TEA) or pyridine. The reaction is typically conducted at room temperature or under mild reflux (40–60°C) for 4–6 hours.
Workup and Purification :
After quenching with water, the organic layer is separated, dried over sodium sulfate, and concentrated. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.
Key Considerations :
Propionic Anhydride-Based Acylation
Procedure :
Heating the ethylamine precursor with propionic anhydride under neat conditions (solvent-free) at 90–120°C for 2–4 hours provides the propanamide directly. This method avoids side reactions associated with solvent systems and simplifies purification.
Optimization Insights :
Comparative Analysis of Acylation Methods
| Parameter | Propanoyl Chloride | Propionic Anhydride |
|---|---|---|
| Reaction Time | 4–6 hours | 2–4 hours |
| Temperature | Room temp to 60°C | 90–120°C |
| Yield | 60–75% | 70–85% |
| Purification | Column chromatography | Recrystallization |
| Key Advantage | Mild conditions | Solvent-free, high yield |
Optimization of Reaction Conditions
Solvent and Base Selection
-
Propanoyl Chloride Reactions : Polar aprotic solvents (e.g., dichloromethane) minimize side reactions, while triethylamine outperforms pyridine in neutralizing HCl byproducts.
-
Propionic Anhydride Reactions : Neat conditions eliminate solvent-induced side products but require careful temperature control to prevent decomposition.
Temperature and Reaction Monitoring
-
Prolonged heating (>6 hours) in propionic anhydride reactions leads to dimerization or over-acylation. TLC monitoring (Rf = 0.3–0.4 in ethyl acetate/hexane 1:1) is critical for terminating reactions at optimal conversion.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions: N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the tetrahydroquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Quinone derivatives and other oxidized forms.
Reduction Products: Reduced forms of the compound with altered oxidation states.
Substitution Products: Derivatives with different functional groups attached to the tetrahydroquinoline ring.
Scientific Research Applications
N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]propanamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand for biological receptors or enzymes, aiding in the study of biological processes.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]propanamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing biological processes. Further research is needed to elucidate the precise molecular mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The compound 3-(4-Methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]propanamide (CAS: 922092-10-2) serves as a closely related analog. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
| Parameter | N-[2-(1-Methyl-1,2,3,4-Tetrahydroquinolin-6-yl)Ethyl]Propanamide | 3-(4-Methoxyphenyl)-N-[2-(1-Methyl-1,2,3,4-Tetrahydroquinolin-6-yl)-2-(Piperidin-1-yl)Ethyl]Propanamide |
|---|---|---|
| Molecular Formula | C₁₅H₂₀N₂O | C₂₇H₃₇N₃O₂ |
| Molecular Weight (g/mol) | 244.34 | 435.6 |
| Substituents | - 1-Methyl-tetrahydroquinoline - Propanamide-ethyl chain |
- 1-Methyl-tetrahydroquinoline - Propanamide-ethyl chain - 4-Methoxyphenyl group - Piperidine ring |
| Key Functional Groups | Amide, tertiary amine | Amide, tertiary amine, methoxy group, piperidine |
| CAS Number | Not explicitly listed in evidence | 922092-10-2 |
Structural Implications :
- The analog 922092-10-2 introduces a 4-methoxyphenyl group and a piperidine ring, significantly increasing molecular complexity and weight.
- In contrast, the simpler structure of this compound lacks these substituents, likely resulting in reduced steric hindrance and altered pharmacokinetic properties.
Pharmacological and Functional Differences
- Receptor Binding: The piperidine group in 922092-10-2 may interact with σ-receptors or opioid receptors, common targets for tetrahydroquinoline derivatives. The absence of this group in the parent compound suggests divergent target profiles .
- Bioactivity: Methoxy-substituted analogs often exhibit enhanced antioxidant or anti-inflammatory activity compared to non-substituted derivatives. However, this may come at the cost of metabolic stability due to increased oxidation susceptibility .
Limitations and Gaps
- No crystallographic data are available for this compound, unlike its analogs, which have been characterized using techniques like SHELX for structural refinement .
- Comparative in vitro or in vivo studies are absent in the provided evidence, limiting conclusions about efficacy or toxicity.
Biological Activity
N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]propanamide is a synthetic compound characterized by a tetrahydroquinoline moiety. This structure is known for its diverse biological activities, particularly in medicinal chemistry. The following sections will detail its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : C₁₅H₁₉N₃O
- IUPAC Name : this compound
This compound's structure contributes to its potential interactions with various biological targets.
Anti-inflammatory Activity
One of the most notable biological activities of this compound is its role as an inhibitor of the NLRP3 inflammasome , a critical component in inflammatory responses. Studies indicate that this compound can significantly inhibit the secretion of interleukin-1 beta (IL-1β) from human peripheral blood mononuclear cells without inducing cytotoxicity. This suggests a therapeutic potential for conditions characterized by excessive inflammation such as autoimmune diseases and chronic inflammatory disorders.
Cytotoxic Effects
In vitro studies have demonstrated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, related tetrahydroquinoline derivatives have shown significant cytotoxicity against breast cancer cell lines (MCF-7) while exhibiting lower toxicity on normal cells. This selective action is crucial for developing targeted cancer therapies .
Table 1: Summary of Biological Activities
| Activity Type | Target/Effect | Reference |
|---|---|---|
| Anti-inflammatory | IL-1β secretion inhibition | |
| Cytotoxicity | MCF-7 breast cancer cells | |
| Selectivity | Low toxicity on normal cells |
Case Study: Inhibition of IL-1β Secretion
A specific study investigated the effects of this compound on IL-1β secretion. The results indicated that treatment with this compound led to a significant reduction in IL-1β levels in vitro without causing cell death. This finding highlights its potential application in treating inflammatory diseases where IL-1β plays a pivotal role.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]propanamide, and how can reaction conditions be monitored for yield optimization?
- The synthesis involves multi-step reactions, including the formation of the tetrahydroquinoline core and subsequent amidation. Key steps include:
- Hydrogenation : Reduction of nitro groups using Pd/C under H₂, monitored via thin-layer chromatography (TLC) .
- Amide Coupling : Reaction of intermediates with propanoyl chloride under inert conditions (e.g., argon), requiring pH control (7–9) to minimize side reactions .
- Purification : Flash chromatography (e.g., Biotage systems with ethanol/hexane gradients) or recrystallization to achieve >95% purity .
- Yield optimization hinges on temperature (60–80°C for amidation) and catalyst selection (e.g., triethylamine for acid scavenging) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., methyl groups on tetrahydroquinoline at δ 1.2–1.5 ppm) and confirms amide bond formation (δ 7.5–8.0 ppm for NH) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (MW: ~314.4 g/mol) and detects fragmentation patterns (e.g., loss of propanamide moiety at m/z 215) .
- HPLC : Assesses purity (>98%) using C18 columns with acetonitrile/water mobile phases .
Q. How can researchers design initial biological activity screens for this compound?
- In vitro assays :
- Enzyme Inhibition : Test against kinases or proteases (IC₅₀ determination via fluorogenic substrates) .
- Receptor Binding : Radioligand displacement assays (e.g., serotonin or dopamine receptors) with IC₅₀ values compared to reference drugs .
- Cell-based assays : Cytotoxicity (MTT assay) and apoptosis markers (caspase-3 activation) in cancer cell lines (e.g., HeLa or MCF-7) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies improve the compound's pharmacokinetic profile?
- Modifications :
- Tetrahydroquinoline Core : Introducing electron-withdrawing groups (e.g., -F) at position 6 enhances metabolic stability (CYP450 resistance) .
- Ethylpropanamide Side Chain : Branching (e.g., isopropyl substitution) reduces plasma protein binding, improving bioavailability .
- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding affinity to targets like 5-HT receptors, guiding rational design .
Q. What methodologies resolve contradictions in reported biological activities (e.g., conflicting IC₅₀ values)?
- Standardized Assay Conditions :
- Use consistent buffer pH (7.4) and temperature (37°C) to minimize variability in enzyme inhibition data .
- Validate cell lines via STR profiling to rule out cross-contamination .
- Meta-analysis : Compare datasets using tools like PRISMA, adjusting for variables (e.g., solvent DMSO concentration) that alter compound solubility .
Q. How can in vivo pharmacokinetic studies be designed to evaluate blood-brain barrier (BBB) penetration?
- Animal Models : Administer compound (IV/oral) to rodents, with plasma and brain tissue sampled at intervals (0.5–24 hrs) .
- Analytical Methods :
- LC-MS/MS : Quantify compound levels in brain homogenates (LOQ: 1 ng/mL) .
- LogP Measurement : Octanol-water partition coefficients (logP ~2.1) predict BBB permeability .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields (e.g., 50% vs. 72%)?
- Root Cause Analysis :
- Catalyst Activity : Pd/C batch variability (e.g., moisture content) affects hydrogenation efficiency .
- Purification Losses : Compare crude vs. purified yields; optimize column chromatography gradients to reduce product loss .
- Reproducibility : Replicate reactions using identical reagents (e.g., Sigma-Aldryl grade) and document deviations .
Q. Why do SAR studies show conflicting bioactivity for analogs with similar substituents?
- Stereochemical Effects : Chiral centers (e.g., tetrahydroquinoline C1) may alter binding; use enantiopure analogs (prepared via chiral SFC) for clarity .
- Off-target Interactions : Screen analogs against broader target panels (e.g., CEREP panels) to identify unintended receptor modulation .
Methodological Resources
- Synthetic Protocols : Detailed in (TLC monitoring) and 21 (chiral separation) .
- Biological Assays : Receptor binding data from and .
- Computational Tools : Docking studies in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
